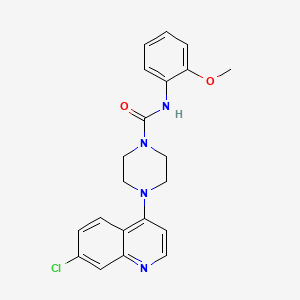![molecular formula C14H23BO3 B8683445 [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)
[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid
Overview
Description
[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the hydroxypentan-3-yl and propyl groups onto the phenyl ring. This can be achieved through Friedel-Crafts alkylation or other suitable alkylation methods.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its boronic acid group.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for enzyme inhibition studies.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry:
Material Science: It can be used in the development of new materials with unique properties due to its boronic acid functionality.
Mechanism of Action
The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition. The compound may target specific enzymes or proteins, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring.
4-Propylphenylboronic Acid: Similar structure but lacks the hydroxypentan-3-yl group.
3-Hydroxyphenylboronic Acid: Similar structure but lacks the propyl group.
Uniqueness:
Structural Complexity: The presence of both hydroxypentan-3-yl and propyl groups on the phenyl ring makes [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid more complex and potentially more versatile in chemical reactions.
Functional Diversity: The combination of hydroxyl and boronic acid groups provides multiple sites for chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H23BO3 |
|---|---|
Molecular Weight |
250.14 g/mol |
IUPAC Name |
[4-(3-hydroxypentan-3-yl)-2-propylphenyl]boronic acid |
InChI |
InChI=1S/C14H23BO3/c1-4-7-11-10-12(14(16,5-2)6-3)8-9-13(11)15(17)18/h8-10,16-18H,4-7H2,1-3H3 |
InChI Key |
VFVSMIHLZHGNHB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(CC)(CC)O)CCC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

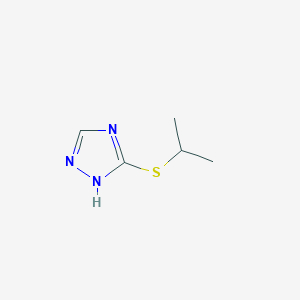
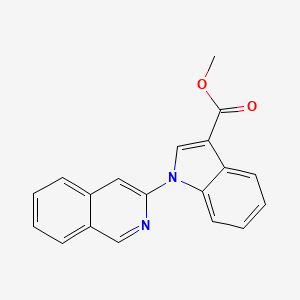
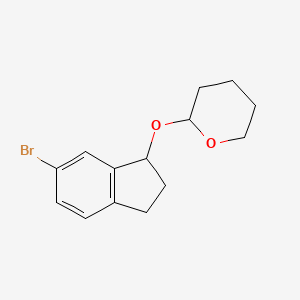
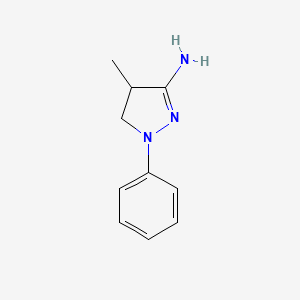

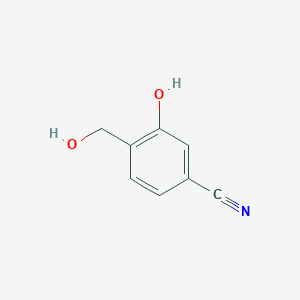
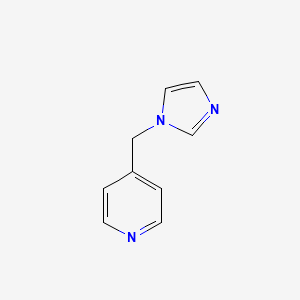
![6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8683411.png)
![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
![Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B8683420.png)

